molecular formula C13H15NO4 B1449157 (2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid CAS No. 681851-25-2

(2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid

Cat. No. B1449157
M. Wt: 249.26 g/mol
InChI Key: UWKSAFKXCAKKDJ-SKDRFNHKSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid” is C13H15NO4 . It has a molecular weight of 249.27 . The specific structure analysis is not provided in the search results.

Scientific Research Applications

Synthesis and Transformations

  • A series of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids were prepared through cyclocondensation, with transformations of the carboxylic group leading to peptide bonds in the side chain adjacent to the morpholinone ring. The relative configurations and preferred conformations of the substituents were determined using NMR and X-ray analysis, indicating the versatility of this compound in synthetic organic chemistry (Burdzhiev et al., 2014).

Enzymatic Preparation and Polymerization

  • The enzymatic preparation of chiral precursors, such as (3R,4R)-3-methylmalolactonate, showcases the application of (2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid in the generation of polymers with potential therapeutic applications. This demonstrates the intersection of biotechnology and organic synthesis in creating novel materials (Bear et al., 1998).

Chiral Resolution Agents

  • The compound has also been explored as a chiral resolving agent, aiding in the chromatographic separation of diastereomeric amides and esters, which is crucial in the production of enantiomerically pure compounds for research and pharmaceutical applications (Piwowarczyk et al., 2008).

Chemical Synthesis of Bioactive Compounds

  • The unambiguous synthesis of related compounds, avoiding ring enlargement side reactions, underlines the importance of controlled reactions in the development of bioactive molecules and potential pharmaceuticals (Brown & Foubister, 1989).

properties

IUPAC Name

(2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9-12(13(16)17)14(11(15)8-18-9)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,17)/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKSAFKXCAKKDJ-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid
Reactant of Route 6
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